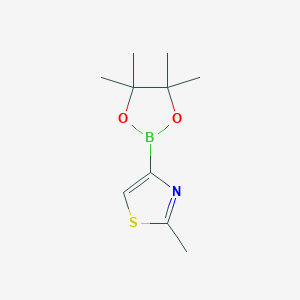![molecular formula C10H10N2O B6169068 (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine CAS No. 2648895-53-6](/img/no-structure.png)
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine, or Indenooxazol-2-amine (INOXA) is a novel synthetic compound that has been studied in a variety of scientific research applications. INOXA has been found to possess a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to study its effects on various biological systems.
Applications De Recherche Scientifique
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been studied in a variety of scientific research applications, including its use in the study of cancer, Alzheimer’s disease, and inflammation. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been studied as a potential therapeutic agent for the treatment of a variety of neurological and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is not yet fully understood. However, it is known that (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has a number of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme cyclooxygenase-2, and the activation of the enzyme sirtuin-1. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been shown to possess antioxidant and anti-apoptotic properties, and to modulate the activity of several different transcription factors.
Biochemical and Physiological Effects
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been found to possess a number of biochemical and physiological effects. In vitro studies have shown that (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine can inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been found to inhibit the enzyme cyclooxygenase-2, leading to the inhibition of the production of pro-inflammatory mediators. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has also been found to possess antioxidant and anti-apoptotic properties, and to modulate the activity of several different transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine in laboratory experiments has a number of advantages. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is relatively easy to synthesize, and is relatively stable in aqueous solution. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been found to possess a number of biochemical and physiological effects, making it a useful tool for studying various biological systems.
However, there are also some limitations to using (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine in laboratory experiments. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, the effects of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine on various biological systems are not yet fully understood, and further research is needed to better understand its effects.
Orientations Futures
There are a number of potential future directions for the research and development of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine. First, further research is needed to better understand the mechanism of action of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine. In addition, further research is needed to investigate the effects of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine on various biological systems, including its effects on cancer, Alzheimer’s disease, and inflammation. Finally, further research is needed to develop new methods for the synthesis of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine, as well as to develop new therapeutic applications for (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine.
Méthodes De Synthèse
The synthesis of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been studied extensively, with several different methods being developed. The most commonly used method involves the reaction of indene-1,2-dione and 2-aminobenzaldehyde in the presence of sodium hydroxide, resulting in the formation of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine. This reaction is typically carried out in aqueous solution, and the product is then isolated and purified.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine involves the formation of the oxazole ring through a cyclization reaction. The starting material for this synthesis is 2-aminobenzaldehyde, which undergoes a series of reactions to form the final product.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "2-chloro-1,3-dimethylimidazolinium chloride", "indene" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-oxo-3-phenylpropanenitrile", "Step 2: Cyclization of 3-oxo-3-phenylpropanenitrile with sulfuric acid to form 2-amino-3-phenyl-4H-indeno[1,2-d][1,3]oxazole", "Step 3: Diazotization of 2-amino-3-phenyl-4H-indeno[1,2-d][1,3]oxazole with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of sodium hydroxide to form (3aS,8aR)-3a-chloro-8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine", "Step 5: Reduction of (3aS,8aR)-3a-chloro-8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine with sodium borohydride to form (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine" ] } | |
Numéro CAS |
2648895-53-6 |
Nom du produit |
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



